4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
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Overview
Description
4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nitro group, and a sulfonamide group attached to a benzene ring, along with a tetrahydropyran moiety. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide typically involves multiple steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromonitrobenzene intermediate with a sulfonamide reagent, such as chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Tetrahydropyran Attachment: The final step involves the attachment of the tetrahydropyran moiety, which can be achieved through nucleophilic substitution reactions using tetrahydropyran-4-amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or chlorine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution Reagents: Amines, thiols, sodium hydride.
Oxidizing Agents: Hydrogen peroxide, chlorine.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the bromine atom.
Sulfonic Acids/Chlorides: Formed by oxidation of the sulfonamide group.
Scientific Research Applications
4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitrobenzenesulfonamide: Lacks the tetrahydropyran moiety, making it less complex.
3-Nitro-4-(tetrahydro-2H-pyran-4-yl)methylaminobenzenesulfonamide: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
4-Bromo-3-nitro-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran moiety enhances its solubility and potential interactions with biological targets, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-bromo-3-nitro-N-(oxan-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O5S/c12-10-2-1-9(7-11(10)14(15)16)20(17,18)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLIZDCGPEXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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